Carvedilol Glucuronide
Overview
Description
(R,S)-Carvedilol Glucuronide is a metabolite of Carvedilol, a non-selective beta-blocker used primarily in the treatment of hypertension and heart failure. The glucuronidation process involves the conjugation of Carvedilol with glucuronic acid, resulting in the formation of (R,S)-Carvedilol Glucuronide. This compound is more water-soluble than its parent drug, facilitating its excretion from the body.
Mechanism of Action
Target of Action
Carvedilol primarily targets adrenergic receptors in the body. It is a non-selective beta-adrenergic antagonist and also blocks alpha-1 adrenergic receptors . The S(-) enantiomer of carvedilol is both a beta and alpha-1 adrenoceptor blocker, while the R(+) enantiomer is an alpha-1 adrenoceptor blocker .
Mode of Action
Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure .
Pharmacokinetics
Carvedilol is very lipophilic and undergoes mainly biliary elimination by the liver . Orally administered carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol .
Result of Action
Carvedilol provides prominent hemodynamic benefits mainly through a balanced adrenoceptor blockade, which causes a reduction in cardiac work in association with peripheral vasodilation . This drug assures remarkable cardiovascular protection through its antiproliferative atherogenic, anti-ischemic, antihypertrophic, and antiarrhythmic actions .
Action Environment
The action of Carvedilol Glucuronide can be influenced by environmental factors such as the presence of other drugs, the patient’s diet, and the patient’s overall health status. For instance, the presence of other drugs that inhibit or induce the enzymes responsible for the metabolism of this compound can affect its efficacy and safety . Additionally, the patient’s diet and overall health status can influence the absorption, distribution, metabolism, and excretion of this compound .
Biochemical Analysis
Biochemical Properties
Carvedilol Glucuronide plays a crucial role in the metabolism and elimination of Carvedilol. It is formed through the process of glucuronidation, catalyzed by the enzyme uridine 5’-diphospho-glucuronosyltransferase (UGT). This enzyme converts Carvedilol into its glucuronide form, making it more hydrophilic and facilitating its excretion via bile, feces, and urine . This compound interacts with various biomolecules, including UGTs, which are responsible for its formation, and transport proteins that aid in its excretion.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain enzymes involved in these processes, thereby modulating cell function. For instance, this compound can impact the expression of genes related to drug metabolism and transport, leading to changes in cellular responses to Carvedilol . Additionally, it may influence cellular metabolism by altering the activity of metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to its effects on cellular function. This compound binds to UGTs, facilitating its formation from Carvedilol. This binding interaction is crucial for the glucuronidation process, which enhances the solubility and excretion of Carvedilol . Furthermore, this compound may inhibit or activate certain enzymes, leading to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable, with minimal degradation observed under standard laboratory conditions . Long-term exposure to this compound may lead to changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects are important for understanding the long-term impact of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its formation and excretion. The glucuronidation process, catalyzed by UGTs, is a key metabolic pathway for this compound . This pathway enhances the solubility and excretion of Carvedilol, facilitating its elimination from the body. Additionally, this compound may interact with other metabolic enzymes, influencing metabolic flux and metabolite levels.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transport proteins. These proteins facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . The transport and distribution of this compound are crucial for its excretion and overall pharmacokinetic profile.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct this compound to specific compartments or organelles within the cell, affecting its activity and function . Understanding the subcellular localization of this compound is important for elucidating its role in cellular processes and its overall pharmacological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (R,S)-Carvedilol Glucuronide typically involves the enzymatic glucuronidation of Carvedilol using uridine diphosphate glucuronic acid (UDPGA) as a cofactor. The reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which are widely distributed in the liver and other tissues .
Industrial Production Methods: Industrial production of (R,S)-Carvedilol Glucuronide may involve the use of recombinant human UDP-glucuronosyltransferase enzymes expressed in insect cell microsomes. This method ensures high yield and purity of the glucuronide product .
Chemical Reactions Analysis
Types of Reactions: (R,S)-Carvedilol Glucuronide primarily undergoes hydrolysis and acyl migration reactions. Hydrolysis can occur under acidic or basic conditions, leading to the release of Carvedilol and glucuronic acid .
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Acyl Migration: Occurs in aqueous buffer at pH 6.5 or greater.
Major Products Formed:
Hydrolysis: Carvedilol and glucuronic acid.
Acyl Migration: Various positional isomers of the glucuronide.
Scientific Research Applications
Chemistry: (R,S)-Carvedilol Glucuronide is used as a model compound to study the glucuronidation process and the stability of glucuronides under different conditions .
Biology: In biological research, (R,S)-Carvedilol Glucuronide is used to investigate the role of glucuronidation in drug metabolism and the pharmacokinetics of Carvedilol .
Medicine: The compound is studied for its potential therapeutic effects and its role in the excretion of Carvedilol from the body. It is also used to understand the metabolic pathways of beta-blockers .
Industry: In the pharmaceutical industry, (R,S)-Carvedilol Glucuronide is used in the development of new beta-blockers and other cardiovascular drugs .
Comparison with Similar Compounds
Morphine-6-glucuronide: A pharmacologically active glucuronide of morphine.
Paracetamol Glucuronide: A major metabolite of paracetamol.
Propofol Glucuronide: A metabolite of the anesthetic propofol.
Uniqueness: (R,S)-Carvedilol Glucuronide is unique in its role as a metabolite of Carvedilol, a non-selective beta-blocker. Unlike other glucuronides, it is specifically involved in the metabolism and excretion of a cardiovascular drug, highlighting its importance in the treatment of hypertension and heart failure .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O10/c1-38-21-10-4-5-11-22(21)39-14-13-31-15-17(41-30-27(35)25(33)26(34)28(42-30)29(36)37)16-40-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32-20/h2-12,17,25-28,30-35H,13-16H2,1H3,(H,36,37)/t17?,25-,26-,27+,28-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVQFGCELBOSRN-VKTJNCFWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)OC5C(C(C(C(O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00678687 | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114869-83-9 | |
Record name | Carvedilol glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114869839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00678687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARVEDILOL GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2494I96FS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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